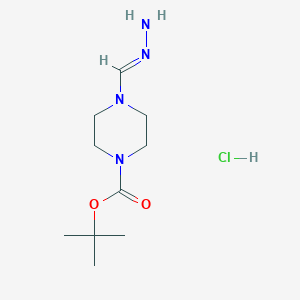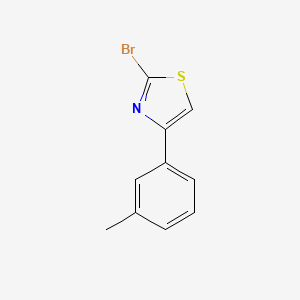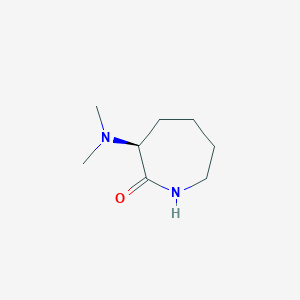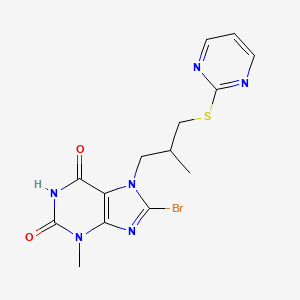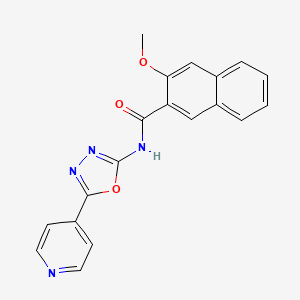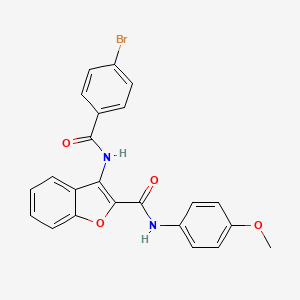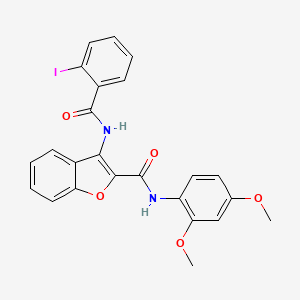
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide
説明
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide, also known as DBIBB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields such as medicine, biology, and chemistry.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide has been studied for its potential applications in various scientific fields. In medicine, it has been investigated for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In addition, it has been studied as a potential therapeutic agent for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of the disease. In biology, this compound has been used as a fluorescent probe to study the binding of proteins to DNA, as it has been shown to selectively target G-quadruplex structures. In chemistry, this compound has been used as a ligand for the synthesis of metal complexes, as it has been shown to form stable complexes with various metal ions.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide varies depending on its application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis through the inhibition of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides by binding to their hydrophobic regions. In biology, this compound has been shown to selectively target G-quadruplex structures, which are involved in various biological processes such as telomere maintenance and gene regulation. In chemistry, this compound has been shown to form stable complexes with various metal ions, which can be used for the synthesis of metal-based drugs and catalysts.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects depending on its application. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which can lead to the inhibition of tumor growth. In Alzheimer's disease, it has been shown to inhibit the aggregation of amyloid-beta peptides, which can prevent the formation of amyloid plaques in the brain. In biology, this compound has been shown to selectively target G-quadruplex structures, which can affect various biological processes such as telomere maintenance and gene regulation. In chemistry, this compound has been shown to form stable complexes with various metal ions, which can be used for the synthesis of metal-based drugs and catalysts.
実験室実験の利点と制限
One of the advantages of using N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide in lab experiments is its high selectivity for certain targets, such as G-quadruplex structures and metal ions. This can allow for more specific and accurate measurements and observations. In addition, this compound is relatively easy to synthesize and purify, which can make it more accessible for researchers. However, one of the limitations of using this compound is its potential toxicity and side effects, which can affect the reliability and safety of lab experiments. In addition, the high selectivity of this compound can also limit its applicability to certain targets and systems.
将来の方向性
There are several future directions for the study and application of N-(2,4-dimethoxyphenyl)-3-(2-iodobenzamido)benzofuran-2-carboxamide. In medicine, this compound could be further investigated for its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. In addition, its potential side effects and toxicity could be further studied to ensure its safety and efficacy. In biology, this compound could be used to study the structure and function of G-quadruplex structures in more detail, as well as their role in various biological processes. In chemistry, this compound could be used to synthesize new metal-based drugs and catalysts with improved properties and efficacy.
特性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-3-[(2-iodobenzoyl)amino]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19IN2O5/c1-30-14-11-12-18(20(13-14)31-2)26-24(29)22-21(16-8-4-6-10-19(16)32-22)27-23(28)15-7-3-5-9-17(15)25/h3-13H,1-2H3,(H,26,29)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEJRKQOLRBNPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CC=C4I)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19IN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
542.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



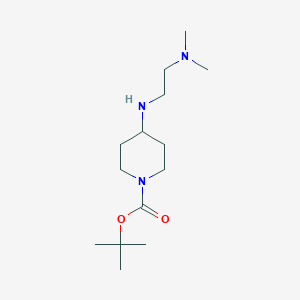


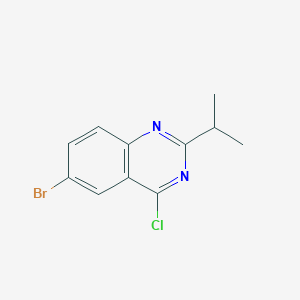

![[2-Methyl-6-(propan-2-yl)phenyl]hydrazine](/img/structure/B3295393.png)

